3-Chloro-2,5,6-trifluoropyridine

Overview

Description

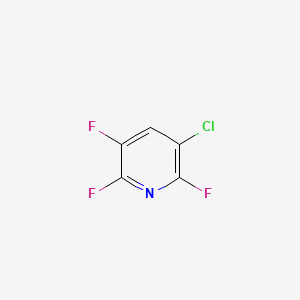

3-Chloro-2,5,6-trifluoropyridine is a fluorinated pyridine derivative with the molecular formula C5HClF3N. This compound is characterized by the presence of three fluorine atoms and one chlorine atom attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5,6-trifluoropyridine typically involves the nucleophilic substitution of chlorine atoms by fluorine atoms in pentachloropyridine. One common method involves reacting pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-125°C). This reaction can be further optimized by using a phase transfer catalyst to improve yield and reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,5,6-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include potassium fluoride, sodium azide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido-substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

3-Chloro-2,5,6-trifluoropyridine has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-Chloro-2,5,6-trifluoropyridine is primarily influenced by the presence of electron-withdrawing fluorine atoms, which alter the electronic distribution within the pyridine ring. This modification can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . The exact molecular targets and pathways involved depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

- 3,5-Dichloro-2,4,6-trifluoropyridine

- 3-Chloro-2,4,5,6-tetrafluoropyridine

- 5-Chloro-2,4,6-trifluoropyrimidine

Comparison: Compared to other fluorinated pyridines, 3-Chloro-2,5,6-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of three fluorine atoms and one chlorine atom in specific positions on the pyridine ring can influence its reactivity and interaction with biological targets differently than other fluorinated pyridines . This uniqueness makes it a valuable compound for specialized applications in various fields .

Biological Activity

3-Chloro-2,5,6-trifluoropyridine (CAS No. 2879-42-7) is a compound of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C₅HClF₃N, with a molecular weight of 167.52 g/mol. It features a pyridine ring substituted with three fluorine atoms and one chlorine atom, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 167.52 g/mol |

| Boiling Point | Not specified |

| Log P (octanol-water partition) | 1.71 (iLOGP) |

| Solubility | 0.228 mg/ml |

| H-bond Donors | 0 |

| H-bond Acceptors | 4 |

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness as an antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of certain enzymes. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibitory activity was quantified with an IC50 value indicating the concentration required to inhibit 50% of enzyme activity.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.466 ± 0.121 |

Cytotoxicity Studies

Cytotoxicity assessments in various cancer cell lines have revealed that this compound can induce apoptosis in certain types of cancer cells. The compound's mechanism involves the activation of the intrinsic apoptotic pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.

Case Studies

- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy reported that derivatives of trifluoropyridines, including this compound, exhibited significant antibacterial activity against multi-drug resistant strains.

- Neuroprotective Effects : Research presented at a neuroscience conference highlighted the potential neuroprotective effects of this compound in models of Alzheimer's disease. It was found to enhance cognitive function in animal models while reducing AChE activity.

- Cancer Research : In vitro studies conducted on human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-2,5,6-trifluoropyridine, and how can purity be optimized?

The compound is typically synthesized via halogen-exchange reactions or direct fluorination of chloropyridine precursors. A three-step approach involves fluorination of a pyridine core followed by selective chlorination, as demonstrated in trifluoromethylpyridine derivatives . Key parameters include:

- Temperature control : Maintain <100°C to avoid decomposition of fluorinated intermediates.

- Catalysts : Use KF or CsF to enhance halogen exchange efficiency.

- Purification : Distillation (b.p. 132–134°C ) or column chromatography with hexane/ethyl acetate (9:1) yields >98% purity. Validate purity via GC-MS (single-component retention) and ¹⁹F NMR (δ −66.5 ppm for CF₃ groups) .

Q. How can researchers confirm the structural integrity of this compound?

Analytical methods include:

- ¹H/¹³C NMR : Absence of aromatic proton signals (due to fluorine substitution) and characteristic C-Cl coupling (e.g., 147.9 ppm in ¹³C NMR) .

- ¹⁹F NMR : Distinct signals for F-2,5,6 positions (δ −66.5 ppm for CF₃ in analogous compounds) .

- FT-IR : Peaks at 1450–1190 cm⁻¹ (C-F stretching) and 1040 cm⁻¹ (C-Cl) .

Q. What safety protocols are critical when handling this compound?

- PPE : N95 masks, gloves, and eyeshields are mandatory due to acute toxicity (Oral LD₅₀: 300 mg/kg) and corrosive dust .

- Storage : Keep in sealed containers at <25°C, away from moisture (hydrolysis risk).

- Waste disposal : Classify as WGK 3 (highly hazardous) and incinerate via licensed facilities .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F substituents deactivate the pyridine ring, limiting traditional coupling reactions. However, Suzuki-Miyaura coupling can proceed under Pd(OAc)₂ catalysis with Buchwald-Hartwig ligands (e.g., XPhos) at 80–100°C . The C-4 position (meta to Cl and F) shows higher reactivity due to reduced steric hindrance and favorable electron density distribution .

Q. What strategies resolve contradictions in regioselective functionalization studies of this compound?

Conflicting reports on substitution patterns arise from solvent polarity and directing-group effects. For example:

- Nucleophilic aromatic substitution : Polar aprotic solvents (DMF) favor C-4 substitution, while non-polar solvents (toluene) promote C-3 reactivity .

- Metalation : LDA at −78°C selectively deprotonates C-4, enabling carboxylation or nitration . Validate regiochemistry via NOESY or ¹³C-¹⁹F coupling constants .

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

- Substituent effects : The trifluoromethyl group increases ring strain by 5–8 kcal/mol compared to non-fluorinated analogs.

- Reaction pathways : Transition states for Cl substitution are 3–5 kcal/mol lower in energy at C-4 vs. C-6 . Pair computational data with DSC (melting point >100°C ) to validate stability.

Q. Methodological Tables

Table 1. Key Analytical Data for this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 167.52 g/mol | HRMS |

| Boiling Point | 132–134°C | Distillation |

| ¹⁹F NMR (CF₃) | δ −66.5 ppm | CDCl₃ |

| IR (C-F stretch) | 1450–1190 cm⁻¹ | KBr pellet |

Table 2. Reactivity Comparison in Cross-Coupling Reactions

| Reaction Type | Yield (%) | Preferred Position | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | 65–75 | C-4 | Pd(OAc)₂, XPhos, 80°C |

| Buchwald-Hartwig | 50–60 | C-3 | Pd₂(dba)₃, t-BuBrettPhos |

Properties

IUPAC Name |

3-chloro-2,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROKHXKJSDPRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382537 | |

| Record name | 3-Chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-42-7 | |

| Record name | 3-Chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,5,6-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.